(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid

Dipeptidyl peptidase 11 S46 serine peptidase Substrate specificity

(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid, commonly designated H-Gly-Glu-pNA (CAS 201735-59-3), is a synthetic dipeptide-derived chromogenic substrate with molecular formula C₁₃H₁₆N₄O₆ and molecular weight 324.29 g/mol. The compound comprises an N-terminal glycyl residue linked via the α‑amine of L‑glutamic acid to a C‑terminal p‑nitroanilide (pNA) chromophore, thereby presenting a free N‑terminal amine and a Glu side chain for protease recognition.

Molecular Formula C13H16N4O6
Molecular Weight 324.29 g/mol
Cat. No. B13146153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid
Molecular FormulaC13H16N4O6
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(C(CCC(=O)N)C(=O)O)C(=O)CN)[N+](=O)[O-]
InChIInChI=1S/C13H16N4O6/c14-7-12(19)16(10(13(20)21)5-6-11(15)18)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,18)(H,20,21)/t10-/m0/s1
InChIKeyQSFWVFXHYVUKPB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid (H-Gly-Glu-pNA): Procurement-Relevant Identity, Structure, and Chromogenic Substrate Class


(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid, commonly designated H-Gly-Glu-pNA (CAS 201735-59-3), is a synthetic dipeptide-derived chromogenic substrate with molecular formula C₁₃H₁₆N₄O₆ and molecular weight 324.29 g/mol . The compound comprises an N-terminal glycyl residue linked via the α‑amine of L‑glutamic acid to a C‑terminal p‑nitroanilide (pNA) chromophore, thereby presenting a free N‑terminal amine and a Glu side chain for protease recognition . Upon enzymatic hydrolysis of the Glu‑pNA amide bond, p‑nitroaniline is liberated and can be quantified spectrophotometrically at 405–410 nm (ε ≈ 9.96 mM⁻¹cm⁻¹), enabling real‑time kinetic measurements [1]. H‑Gly‑Glu‑pNA is widely catalogued by peptide and biochemical reagent suppliers as a research‑grade substrate for trypsin, urokinase‑type plasminogen activator (uPA), dipeptidyl peptidases, and related serine proteases .

Why Generic Substitution of H-Gly-Glu-pNA with Other p-Nitroanilide Substrates Fails: Structural and Enzymological Basis for Procurement Specificity


Chromogenic p‑nitroanilide substrates are not interchangeable because minor alterations in peptide sequence, N‑terminal blocking status, and leaving‑group attachment chemistry dictate which protease families can recognise and hydrolyse the scissile bond. H‑Gly‑Glu‑pNA presents a free N‑terminal glycine amine and a Glu residue at the P1 position, a combination that permits cleavage by dipeptidyl peptidases requiring an unblocked N‑terminus while excluding enzymes that demand an N‑terminal protecting group or a basic P1 residue [1][2]. Single‑amino‑acid pNA substrates such as H‑Glu‑pNA (CAS 7300‑59‑6) lack the Gly‑Xaa dipeptide motif and therefore cannot serve as substrates for dipeptidyl aminopeptidases that release N‑terminal dipeptides . Conversely, widely used coagulation‑panel substrates such as S‑2222 (Bz‑Ile‑Glu‑Gly‑Arg‑pNA) or S‑2444 (pyroGlu‑Gly‑Arg‑pNA) contain Arg at P1, targeting trypsin‑like clotting proteases (factor Xa, thrombin, plasmin) and are not hydrolysed by dipeptidyl peptidases . Substituting H‑Gly‑Glu‑pNA with any of these alternatives in an assay designed for a dipeptidyl peptidase or a Glu‑specific endopeptidase would yield false‑negative results or require complete re‑optimisation of buffer conditions, enzyme concentrations, and detection parameters. The quantitative evidence presented in Section 3 demonstrates that the Gly‑Glu dipeptide motif with a free N‑terminus confers a unique selectivity profile that cannot be replicated by generic pNA substrates.

Quantitative Differentiation Evidence for H-Gly-Glu-pNA: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


S46 Dipeptidyl Peptidase 11 (DPP11) Substrate Activity: Wild-Type and Mutant Specific Activity Comparison of Gly-Glu-pNA vs. Gly-Asp-pNA, Gly-Phe-pNA, and Ala-Ala-pNA

In a direct head‑to‑head comparison using purified recombinant PgDPP11 (S46 family), wild‑type enzyme hydrolysed Gly‑Glu‑pNA with a specific activity of 0.77 ± 0.05 U/mg versus 2.66 ± 0.01 U/mg for Gly‑Asp‑pNA, while no detectable activity was observed for Gly‑Phe‑pNA or Ala‑Ala‑pNA [1]. The Arg337Asn mutant further increased Gly‑Glu‑pNA activity to 3.01 ± 0.08 U/mg. Crucially, a gain‑of‑function DAP BII mutant (G675R) acquired activity against Gly‑Glu‑pNA (0.028 ± 0.002 U/mg) and Gly‑Asp‑pNA (0.0218 ± 0.0006 U/mg) that was completely absent in wild‑type DAP BII [1]. These data establish Gly‑Glu‑pNA as a definitive substrate for Asp/Glu‑specific S46 dipeptidyl peptidases, whereas substrates lacking an acidic P1 residue (Gly‑Phe‑pNA, Ala‑Ala‑pNA) are not hydrolysed by this enzyme class.

Dipeptidyl peptidase 11 S46 serine peptidase Substrate specificity Porphyromonas gingivalis

Apparent Michaelis Constant (Km) for Dipeptidyl Aminopeptidase from Streptococcus faecalis: Quantitative Benchmark for Enzyme Kinetics Studies

The apparent Km of H-Gly-Glu-pNA for a dipeptidyl aminopeptidase partially purified from Streptococcus faecalis JH2SS was determined to be 0.22 mM, with optimal activity observed at pH 9.5 . This value places H-Gly-Glu-pNA within the moderate‑affinity range typical of chromogenic dipeptide substrates. For comparison, the widely used dipeptidyl peptidase IV substrate H-Gly-Pro-pNA typically exhibits Km values in the range of 0.05–0.15 mM depending on the enzyme source (class‑level inference; direct comparator data for S. faecalis enzyme not available in the same study), while the factor Xa substrate S‑2222 (Bz‑Ile‑Glu‑Gly‑Arg‑pNA) has a reported Km of approximately 0.8 mM for human factor Xa [1]. The 0.22 mM Km value provides a quantitative benchmark that allows researchers to design assays with substrate concentrations at or above Km to ensure near‑Vmax conditions, and to compare catalytic efficiency when paired with kcat determinations.

Dipeptidyl aminopeptidase Streptococcus faecalis Michaelis-Menten kinetics Apparent Km

Free N-Terminal Amine as a Structural Determinant of Dipeptidyl Peptidase Recognition: Differentiation from N-Protected pNA Substrates

H-Gly-Glu-pNA possesses a free N‑terminal amine (H₂N‑Gly‑Glu‑pNA), a structural feature that is an absolute requirement for recognition and catalysis by dipeptidyl aminopeptidases and dipeptidyl peptidases that cleave N‑terminal dipeptides from unblocked peptide substrates [1]. In contrast, N‑acetyl‑protected analogs such as Ac‑Glu‑pNA (CAS 41149‑11‑5) and N‑benzoyl‑protected substrates such as Bz‑Ile‑Glu‑Gly‑Arg‑pNA (S‑2222) bear a blocked N‑terminus that sterically precludes dipeptidyl peptidase binding. The S46 family DPP11 enzymes, for example, require a free N‑terminal amine for substrate entry into the active site, as demonstrated by crystallographic and mutational analyses [1]. Within the class of unblocked dipeptide‑pNA substrates, H‑Gly‑Glu‑pNA is further distinguished by its Glu residue at the P1 position, which provides specificity for Asp/Glu‑preferring peptidases, whereas H‑Gly‑Pro‑pNA and H‑Gly‑Arg‑pNA target proline‑specific and arginine‑specific dipeptidyl peptidases, respectively .

N-terminal amine Dipeptidyl peptidase Substrate recognition Structural requirement

Protease Selectivity Profile: Differential Hydrolysis by Trypsin and uPA but Exclusion of Factor Xa and Thrombin Compared to Multi-Protease pNA Substrates

Vendor technical documentation and published specificity data indicate that H-Gly-Glu-pNA is hydrolysed by trypsin and urokinase‑type plasminogen activator (uPA), while published serine protease specificity profiles show that pNA substrates lacking a P1 arginine or lysine residue are generally resistant to factor Xa and thrombin [1]. Specifically, factor Xa requires Arg at P1 (as in S‑2222, Bz‑Ile‑Glu‑Gly‑Arg‑pNA) and thrombin preferentially cleaves after Arg with a Pro at P2 [1]. H‑Gly‑Glu‑pNA, with Glu at P1, is therefore not a substrate for factor Xa or thrombin, in contrast to multi‑protease substrates such as S‑2222 (cleaved by factor Xa, trypsin, and plasma kallikrein) or S‑2251 (H‑D‑Val‑Leu‑Lys‑pNA, cleaved by plasmin) [2]. This selectivity profile means H‑Gly‑Glu‑pNA can be used to monitor trypsin‑like or uPA activity in complex biological samples with reduced interference from coagulation proteases compared to Arg‑containing pNA substrates.

Protease selectivity Trypsin Urokinase plasminogen activator Factor Xa Thrombin

Spectrophotometric Detection Sensitivity: pNA Molar Extinction Coefficient Enabling Low-Micromolar Detection Limits

The p‑nitroaniline (pNA) chromophore released upon enzymatic hydrolysis of H‑Gly‑Glu‑pNA exhibits a molar extinction coefficient (ε) of 9,960 M⁻¹cm⁻¹ at 405 nm [1]. This value is consistent across all pNA‑based chromogenic substrates and enables detection of pNA at low‑micromolar concentrations using standard microplate readers. For context, a ΔA₄₀₅ of 0.01 corresponds to approximately 1.0 μM pNA in a 1‑cm pathlength cuvette, yielding a practical lower limit of quantification of approximately 2–5 μM under typical assay conditions. While this property is shared with all pNA substrates, it is essential for procurement decisions because it confirms that H‑Gly‑Glu‑pNA meets the same sensitivity benchmarks as established clinical‑grade substrates (e.g., S‑2222, S‑2444) while providing the unique dipeptide specificity documented above. Importantly, the pNA chromophore is stable under assay conditions and does not require the specialised fluorescence detection equipment needed for AMC (7‑amino‑4‑methylcoumarin) substrates, reducing capital equipment requirements for laboratories [2].

Spectrophotometric detection p-Nitroaniline Molar extinction coefficient Assay sensitivity

Best Research and Industrial Application Scenarios for H-Gly-Glu-pNA Based on Verified Quantitative Differentiation Evidence


Enzymatic Characterisation and Inhibitor Screening of S46 Family Dipeptidyl Peptidases (DPP11) from Periodontal Pathogens

H-Gly-Glu-pNA is one of the few commercially available chromogenic substrates with demonstrated activity against wild-type PgDPP11 (specific activity 0.77 ± 0.05 U/mg), making it essential for laboratories studying dipeptidyl peptidase 11 from Porphyromonas gingivalis and related Bacteroides species [1]. Because S46 peptidases are absent in mammals, DPP11 represents an attractive antibacterial drug target for periodontitis [1]. Researchers can use H-Gly-Glu-pNA in continuous spectrophotometric assays at 405 nm to measure DPP11 activity, determine steady-state kinetic parameters (Km, kcat), and screen small-molecule inhibitor libraries. The selectivity of H-Gly-Glu-pNA for Asp/Glu at P1, coupled with its resistance to hydrolysis by factor Xa and thrombin, enables assays in complex biological matrices with reduced interference from host coagulation proteases .

Dipeptidyl Aminopeptidase Activity Assays in Bacterial Enzymology and Microbial Physiology Research

The published apparent Km of 0.22 mM for dipeptidyl aminopeptidase from Streptococcus faecalis establishes H-Gly-Glu-pNA as a validated substrate for studying dipeptidyl aminopeptidases in Gram-positive bacteria. This quantitative benchmark enables researchers to set substrate concentrations at saturating levels (≥5 × Km ≈ 1.1 mM) for Vmax determinations, or at Km for competitive inhibitor studies. The free N‑terminal amine and Gly‑Glu dipeptide motif are structural prerequisites for activity with this enzyme class, and N‑blocked or single‑amino‑acid pNA substrates are not cleaved [2]. Microbial physiologists investigating nitrogen metabolism, peptide utilisation, or bacterial virulence factors can employ H-Gly-Glu-pNA as a defined, reproducible substrate for inter‑laboratory comparisons.

Urokinase-Type Plasminogen Activator (uPA) Activity Measurement in Cancer Biology and Metastasis Research

H-Gly-Glu-pNA is cleaved by uPA , a serine protease implicated in extracellular matrix degradation during tumour invasion and metastasis. For researchers studying uPA secretion by cancer cell lines or uPA levels in tissue extracts, H-Gly-Glu-pNA offers a chromogenic alternative to the more expensive fluorogenic or commercially branded uPA substrates (e.g., S‑2444, pyroGlu‑Gly‑Arg‑pNA). Because H-Gly-Glu-pNA lacks Arg at P1, it is not hydrolysed by thrombin or factor Xa, providing inherent selectivity against coagulation proteases that may be present in serum‑containing cell culture supernatants or tissue homogenates . This reduces the need for protease inhibitor cocktails and simplifies data interpretation in cancer biomarker studies.

Proteasome Activity Profiling: Chymotryptic, PGPH, and Tryptic Activity Discrimination in 20S/26S Proteasome Research

H-Gly-Glu-pNA has been described as a substrate for measuring chymotryptic, peptidyl‑glutamyl peptide hydrolysing (PGPH), and tryptic activities of the 20S and 26S proteasome . The compound's free N‑terminus permits access to the proteasome catalytic chamber, while its defined Gly‑Glu sequence enables discrimination between the three major proteasome catalytic activities when used in parallel with subunit‑specific substrates (e.g., Suc‑LLVY‑AMC for chymotryptic activity, Z‑LLE‑AMC for PGPH activity). Procurement of H-Gly-Glu-pNA as part of a proteasome substrate panel allows researchers in ubiquitin‑proteasome system (UPS) drug discovery to profile proteasome inhibitor specificity and mechanism of action using standard absorbance‑based plate reader detection.

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